1-(3-chlorophenyl)-4-(methoxyacetyl)-5-methyl-2-piperazinone
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Overview
Description
Synthesis Analysis
The synthesis of 1-(3-chlorophenyl)-4-(methoxyacetyl)-5-methyl-2-piperazinone and related compounds typically involves multi-step protocols. For instance, a three-step protocol has been utilized for synthesizing a similar compound, resulting in a product confirmed by HRMS, IR, 1H, and 13C NMR experiments, indicating the complexity and precision required in synthesizing such molecules (M. Wujec, R. Typek, 2023).
Molecular Structure Analysis
Molecular structure characterization is crucial for understanding the compound's properties. A related compound's structure was characterized using elemental analysis, IR, 1H NMR, and single crystal X-ray diffraction, revealing a monoclinic system with specific unit cell dimensions and indicating the importance of detailed structural analysis in comprehending the molecular configuration (Shusheng Zhang et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis, leading to various intermediates and products. The total yield and the factors influencing each step have been discussed, highlighting the complexity and variability of chemical reactions in synthesizing such molecules (Z. Quan, 2006).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are essential for understanding a compound's behavior in different environments and applications. For example, the crystal structure analysis of a related compound revealed a monoclinic system with specific geometric and electronic configurations, essential for predicting its interaction with other molecules (Shusheng Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties of 1-(3-chlorophenyl)-4-(methoxyacetyl)-5-methyl-2-piperazinone, such as reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are critical for its application in scientific research. Studies on related compounds provide insight into their binding profiles, structural modifications, and interactions with biological targets, offering a foundation for understanding the chemical properties of this compound (R. Perrone et al., 2000).
properties
IUPAC Name |
1-(3-chlorophenyl)-4-(2-methoxyacetyl)-5-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-10-7-17(12-5-3-4-11(15)6-12)13(18)8-16(10)14(19)9-20-2/h3-6,10H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYHHSVYHDDTEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)COC)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(methoxyacetyl)-5-methyl-2-piperazinone |
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